N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzohydrazide
Description
Properties
IUPAC Name |
N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S2/c1-14-10-12-26(13-11-14)31(28,29)18-7-5-17(6-8-18)21(27)24-25-22-23-20-16(3)15(2)4-9-19(20)30-22/h4-9,14H,10-13H2,1-3H3,(H,23,25)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMXTPJZVDSRKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=CC(=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is C18H22N4OS2, with a molar mass of approximately 366.52 g/mol. The structure features a benzothiazole moiety linked to a sulfonamide and hydrazide group, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions including the formation of the benzothiazole core followed by sulfonation and hydrazone formation. Detailed methodologies can be found in specialized literature focusing on synthetic organic chemistry.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of benzothiazole have shown inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting proliferation through pathways involving BRAF(V600E) and EGFR signaling .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that benzothiazole derivatives possess broad-spectrum antibacterial and antifungal properties. In vitro studies have demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as several fungal strains .
Anti-inflammatory Effects
Inflammation-related diseases can potentially be treated with compounds containing benzothiazole structures. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes like COX and LOX, thereby reducing inflammation in various models .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The sulfonamide group may interact with enzyme active sites, inhibiting their function.
- Cell Cycle Arrest : The compound has been noted to induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : Activation of apoptotic pathways has been observed in treated cancer cells.
Study 1: Antitumor Efficacy
A study evaluated the effects of a related benzothiazole derivative on human breast cancer cells (MCF7). The results demonstrated a dose-dependent inhibition of cell growth with an IC50 value indicating significant potency at low concentrations .
Study 2: Antimicrobial Assessment
In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains including E. coli and S. aureus. The compound exhibited MIC values lower than traditional antibiotics, suggesting a promising alternative for treatment .
Q & A
Q. Critical conditions :
- Temperature : Reflux in aprotic solvents (e.g., DMF, THF) at 80–100°C.
- Atmosphere : Inert gas (N₂/Ar) to prevent oxidation of hydrazide intermediates.
- Catalysts : Triethylamine or DMAP for acid chloride activation .
Basic: Which analytical techniques are recommended for confirming structural integrity and purity?
- NMR spectroscopy :
- ¹H/¹³C NMR : Verify substitution patterns (e.g., methyl groups at 4,5-positions of benzothiazole, piperidine sulfonyl integration).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error .
- HPLC : Assess purity (>98%) using C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) .
Basic: What in vitro biological screening models are appropriate for initial assessment of antimicrobial and anticancer potential?
- Antimicrobial activity :
- Disk diffusion assay : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Zone of inhibition ≥15 mm indicates significant activity .
- Anticancer activity :
- MTT assay : Screen against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values <10 µM considered potent. Include cisplatin as a positive control .
Advanced: How can researchers analyze discrepancies in IC₅₀ values across cancer cell lines?
Discrepancies may arise due to:
- Cell line heterogeneity : Genetic variations (e.g., p53 status) or efflux pump expression (e.g., P-gp in resistant lines).
- Assay conditions : Serum concentration (e.g., 10% FBS vs. serum-free) impacts compound solubility and bioavailability.
- Mitochondrial metabolism : Normalize data using ATP-based assays (e.g., CellTiter-Glo) to account for metabolic variability .
Q. Methodological steps :
Repeat assays in triplicate across multiple passages.
Use ANOVA with post-hoc Tukey tests to identify statistically significant differences.
Correlate IC₅₀ with genomic/proteomic profiles (e.g., RNA-seq) to identify resistance markers .
Advanced: What computational strategies elucidate structure-activity relationships (SAR) for benzothiazole derivatives?
- Molecular docking :
- QSAR modeling :
- MD simulations :
Q. Key SAR findings :
- The 4-methylpiperidinyl-sulfonyl group enhances membrane permeability (logP ~3.5).
- Methyl groups on benzothiazole improve π-π stacking with hydrophobic enzyme pockets .
Advanced: What are the challenges in scaling up synthesis while maintaining yield and purity?
- Reaction scalability :
- Purification bottlenecks :
- Replace column chromatography with precipitation (e.g., pH-triggered crystallization) for large batches.
- Process optimization :
Case study : Scaling from 1 g to 100 g resulted in 15% yield drop due to inefficient mixing; switching to a stirred-tank reactor restored yield to 85% .
Advanced: How to design in vivo studies to evaluate pharmacokinetics and toxicity?
- Pharmacokinetics (PK) :
- Toxicity :
Q. Key findings from analogs :
- Piperidine-sulfonyl derivatives show moderate hepatic clearance (t₁/₂ ~4 h) but require CYP450 inhibition (e.g., ketoconazole) to prolong exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
